molecular formula C16H11N3O5S B402744 Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 314033-44-8

Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B402744
CAS No.: 314033-44-8
M. Wt: 357.3g/mol
InChI Key: WVBKHRYDEQBGSN-UHFFFAOYSA-N
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Description

Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzenethiol and 4-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Formation of Intermediate: The initial reaction forms an intermediate benzothiazole derivative.

    Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme dihydroorotase, which is essential for the synthesis of pyrimidine nucleotides in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell’s ability to replicate and survive.

Comparison with Similar Compounds

Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c1-24-15(21)10-4-2-9(3-5-10)14(20)18-16-17-12-8-11(19(22)23)6-7-13(12)25-16/h2-8H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBKHRYDEQBGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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